N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide
Description
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated aromatic rings, a pyrazole moiety, and a sulfonamide group, which contribute to its distinctive chemical properties.
Properties
IUPAC Name |
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4S/c1-20-14(6-9-18-20)25(21,22)19-16(7-10-24-11-8-16)12-4-3-5-13(23-2)15(12)17/h3-6,9,19H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNXDWYVZLRXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)NC2(CCOCC2)C3=C(C(=CC=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The initial step involves the fluorination of a suitable aromatic precursor, such as 2-fluoro-3-methoxybenzene, using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Oxan-4-yl Intermediate Synthesis: The next step involves the formation of the oxan-4-yl intermediate through a cyclization reaction. This can be achieved by reacting the fluorinated aromatic intermediate with an appropriate diol or epoxide under acidic or basic conditions.
Pyrazole Formation: The pyrazole ring is then introduced by reacting the oxan-4-yl intermediate with a suitable hydrazine derivative, such as 2-methylhydrazine, under reflux conditions.
Sulfonamide Introduction: Finally, the sulfonamide group is introduced by reacting the pyrazole intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group to an amine.
Substitution: The aromatic fluorine and methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and fluorinated derivatives.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The fluorinated aromatic ring enhances its binding affinity to hydrophobic pockets in proteins, while the pyrazole moiety can participate in π-π stacking interactions. These combined interactions contribute to its biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-carboxamide
- N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-thiol
- N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-phosphate
Uniqueness
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group enhances its solubility and bioavailability, while the fluorinated aromatic ring provides stability and lipophilicity. These properties make it a valuable compound for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
